molecular formula C11H11N3S B12538947 1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- CAS No. 832686-79-0

1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)-

Cat. No.: B12538947
CAS No.: 832686-79-0
M. Wt: 217.29 g/mol
InChI Key: AXLQHHNKVQAXSC-UHFFFAOYSA-N
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Description

1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine ring substituted with a methylthio group at the 3-position and a phenylmethyl group at the 5-position, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a nitrile compound, followed by the introduction of the methylthio and phenylmethyl groups through subsequent reactions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality 1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)-.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.

    Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- involves its interaction with specific molecular targets. In the context of its anticancer activity, it acts as a tubulin inhibitor, disrupting microtubule dynamics essential for cell division . This interaction occurs at the colchicine binding site on tubulin, leading to the inhibition of mitosis and subsequent cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a methylthio group and a phenylmethyl group provides a versatile platform for further functionalization and application in various fields.

Properties

CAS No.

832686-79-0

Molecular Formula

C11H11N3S

Molecular Weight

217.29 g/mol

IUPAC Name

5-benzyl-3-methylsulfanyl-1,2,4-triazine

InChI

InChI=1S/C11H11N3S/c1-15-11-13-10(8-12-14-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

AXLQHHNKVQAXSC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CN=N1)CC2=CC=CC=C2

Origin of Product

United States

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